Potent and Selective MAO-B Inhibition: Direct Comparison with 8-Hydroxyquinoline Parent Scaffold
The target compound exhibits quantifiable inhibition of monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism. This represents a distinct gain of function compared to the unsubstituted 8-hydroxyquinoline scaffold, which is primarily known for metal chelation and has no reported direct MAO-B inhibition [1]. The 8-[(4-Bromophenyl)methoxy]quinoline compound demonstrated an IC50 of 209 nM against rat brain MAO-B in a mitochondrial homogenate assay [2].
| Evidence Dimension | Inhibition of Monoamine Oxidase B (MAO-B) Activity |
|---|---|
| Target Compound Data | IC50 = 209 nM |
| Comparator Or Baseline | 8-Hydroxyquinoline (parent scaffold) - No significant MAO-B inhibition reported [1]. |
| Quantified Difference | Target compound exhibits specific MAO-B inhibitory activity (IC50: 209 nM), whereas the comparator lacks this functional profile. |
| Conditions | Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate, using kynuramine as substrate and measuring 4-hydroxyquinoline formation by spectrophotometry [2]. |
Why This Matters
This quantifiable MAO-B inhibition validates its selection for neuroscience research programs focused on Parkinson's disease, Alzheimer's disease, or other neurodegenerative conditions where MAO-B is a therapeutic target.
- [1] Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. View Source
- [2] BindingDB. BDBM50038204 (CHEMBL3094026). Affinity Data: IC50: 209 nM for rat MAO-B. Available at: http://www.bindingdb.org/ View Source
